{3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol
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Overview
Description
{3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol is a chemical compound with the molecular formula C10H10F2O3 and a molecular weight of 216.2 g/mol. This compound is known for its unique structure, which includes both fluorine atoms and an epoxide group, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
The synthesis of {3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol typically involves the reaction of 3,5-difluorophenol with epichlorohydrin in the presence of a base to form the epoxide ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
{3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or alkanes.
Substitution: The epoxide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Scientific Research Applications
{3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of {3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, making it a potent and specific inhibitor or modulator.
Comparison with Similar Compounds
{3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol can be compared with other similar compounds, such as:
3,5-Difluoro-4-hydroxybenzyl alcohol: Lacks the epoxide group, making it less reactive in certain chemical reactions.
4-(Epoxypropoxy)phenol: Lacks the fluorine atoms, which may reduce its binding affinity and selectivity for certain targets.
3,5-Difluoro-4-methoxyphenol: Lacks both the epoxide group and the hydroxyl group, making it less versatile in synthetic applications.
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
[3,5-difluoro-4-(oxiran-2-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C10H10F2O3/c11-8-1-6(3-13)2-9(12)10(8)15-5-7-4-14-7/h1-2,7,13H,3-5H2 |
InChI Key |
OFWKIYIIIKCCAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2F)CO)F |
Origin of Product |
United States |
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